1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

概要

説明

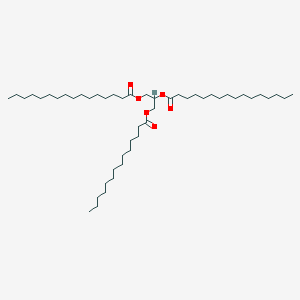

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a triacylglycerol that contains palmitic acid at the sn-1 and sn-2 positions and myristic acid at the sn-3 position. This compound is identified in bovine milk fat and is known for its unique structural properties .

準備方法

Synthetic Routes and Reaction Conditions

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under controlled temperature conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified using techniques such as flash chromatography .

化学反応の分析

Types of Reactions

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.

Hydrolysis: In the presence of water and enzymes like lipases, the compound can be hydrolyzed to release free fatty acids and glycerol.

Transesterification: This reaction involves the exchange of ester groups between molecules, often catalyzed by bases or enzymes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Acidic or basic conditions, along with enzymes like lipases, are commonly used.

Transesterification: Catalysts such as sodium methoxide or lipase enzymes are employed.

Major Products Formed

Oxidation: Peroxides and aldehydes.

Hydrolysis: Free fatty acids (palmitic acid and myristic acid) and glycerol.

Transesterification: New ester compounds with different fatty acid chains.

科学的研究の応用

Chemical Properties and Structure

DPMG consists of a glycerol backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions and one myristic acid molecule at the sn-3 position. Its molecular formula is , and it is classified under glycerolipids. The specific arrangement of fatty acids influences its physical and chemical properties, making it significant in various applications.

Chemistry

- Lipid Analysis : DPMG is utilized as a standard in lipid analysis and chromatography, aiding in the study of lipid composition in biological samples.

- Model Compound : It serves as a model compound in studies of lipid oxidation and hydrolysis, helping researchers understand the stability and degradation pathways of lipids.

Biology

- Lipid Metabolism : DPMG is studied for its role in lipid metabolism, particularly how it influences enzyme activity related to fat digestion and absorption.

- Membrane Studies : It is used in model membrane studies to investigate how variations in fatty acid composition affect membrane fluidity and permeability.

Medicine

- Drug Delivery Systems : DPMG has potential applications as a carrier for pharmacologically active agents. Its ability to form nanoparticles makes it suitable for encapsulating drugs and enhancing their delivery efficiency .

- Lipid-related Disorders : Research has explored its effects on lipid profiles, with studies indicating that DPMG can lower plasma cholesterol levels when used as a carrier for lipid-lowering drugs.

Industry

- Cosmetics : Due to its emollient properties, DPMG is incorporated into cosmetic formulations to enhance skin hydration and texture.

- Food Science : It finds applications in food products where its unique fatty acid composition can improve texture and stability.

Case Studies

-

Enzymatic Studies :

- A study on pancreatic lipase demonstrated that DPMG was effectively hydrolyzed, providing insights into fat digestion mechanisms. This research underscores the compound's relevance in understanding lipid metabolism.

-

Model Membrane Studies :

- Experiments using DPMG-based membranes showed significant changes in membrane fluidity with varying fatty acid compositions. This finding highlights the importance of lipid composition in cellular membrane dynamics.

-

Dermatological Applications :

- Clinical trials assessing DPMG-containing formulations for skin hydration reported improved moisture retention in subjects with dry skin conditions. This suggests its effectiveness as an emollient in skincare products.

作用機序

The mechanism of action of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol involves its incorporation into lipid bilayers and its interaction with membrane proteins. It can influence membrane fluidity and permeability, affecting various cellular processes. The compound’s fatty acid components can also be metabolized to produce energy or signaling molecules .

類似化合物との比較

Similar Compounds

1,2-Dipalmitoyl-rac-glycerol: Contains two palmitic acid molecules and is structurally similar but lacks the myristic acid component.

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol: Contains two myristic acid molecules and one palmitic acid molecule, differing in the fatty acid composition.

Uniqueness

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is unique due to its specific combination of palmitic and myristic acids, which confer distinct physical and chemical properties. This unique composition makes it valuable for specific applications in lipid research and industrial formulations .

生物活性

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (DPMG) is a triacylglycerol that consists of two palmitic acid chains and one myristic acid chain esterified to a glycerol backbone. This compound is notable for its unique fatty acid composition, which influences its biological activity and potential applications in various fields, including nutrition, pharmacology, and biotechnology.

Chemical Structure and Properties

The molecular formula of DPMG is CHO, with a molecular weight of approximately 758.15 g/mol. The structure can be represented as follows:

DPMG's melting point and solubility characteristics are influenced by the saturation levels of its constituent fatty acids. The presence of two saturated palmitic acids contributes to a higher melting point compared to triacylglycerols with unsaturated fatty acids.

Biological Activities

- Lipid Metabolism : DPMG plays a significant role in lipid metabolism. It serves as a substrate for various enzymes involved in the hydrolysis of triacylglycerols, such as pancreatic lipase and lipoprotein lipase. These enzymes facilitate the digestion and absorption of dietary fats in the gastrointestinal tract.

- Cell Membrane Structure : Due to its amphiphilic nature, DPMG can form model membranes that mimic biological membranes. These model systems are valuable for studying membrane dynamics, protein-lipid interactions, and the fluidity of lipid bilayers .

- Cell Signaling : DPMG has been implicated in cellular signaling pathways. Its interaction with membrane proteins can influence signal transduction processes, potentially affecting cellular responses to external stimuli.

- Skin Health : Research indicates that DPMG may possess moisturizing properties, making it beneficial for dermatological applications. It has been studied for its potential to improve skin barrier function and alleviate conditions such as dryness and irritation.

- Anti-inflammatory Effects : Preliminary studies suggest that DPMG may modulate inflammatory responses, which could have implications for conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Enzymatic Studies : A study investigating the specificity of pancreatic lipase found that DPMG was effectively hydrolyzed, indicating its utility in understanding fat digestion mechanisms.

- Model Membrane Studies : In experiments using DPMG-based model membranes, researchers observed significant alterations in membrane fluidity when varying the composition of fatty acids, providing insights into how lipid composition affects membrane properties .

- Dermatological Applications : Clinical trials assessing the efficacy of DPMG-containing formulations for skin hydration demonstrated improved moisture retention in subjects with dry skin conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Fatty Acid Composition | Unique Features |

|---|---|---|

| This compound | 2 Palmitic (C16:0), 1 Myristic (C14:0) | Higher melting point; more saturated |

| 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol | 2 Myristic (C14:0), 1 Palmitic (C16:0) | Increased stability; different metabolic effects |

| 1,2-Dioleoyl-3-palmitoyl-rac-glycerol | 2 Oleic (C18:1), 1 Palmitic (C16:0) | Unsaturated fatty acids lead to different fluidity |

特性

IUPAC Name |

(2-hexadecanoyloxy-3-tetradecanoyloxypropyl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H94O6/c1-4-7-10-13-16-19-22-24-27-30-33-36-39-42-48(51)54-45-46(44-53-47(50)41-38-35-32-29-26-21-18-15-12-9-6-3)55-49(52)43-40-37-34-31-28-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVXCFSNEOMSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H94O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30972903 | |

| Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

779.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57416-13-4 | |

| Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。